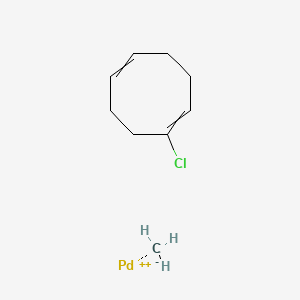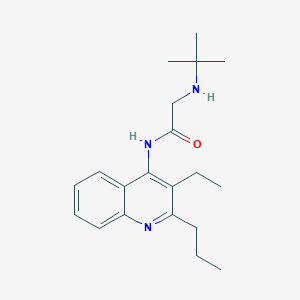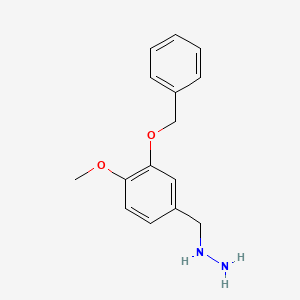
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine typically involves the reaction of (3-Benzyloxy-4-methoxy-benzyl)-chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Benzyloxy-4-methoxy-benzyl)-triphenyl-phosphonium chloride: A related compound with a triphenyl-phosphonium group instead of a hydrazine group.
(3-Benzyloxy-4-methoxy-benzyl)-piperazine: Contains a piperazine ring instead of a hydrazine group.
Uniqueness
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
887594-05-0 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
(4-methoxy-3-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-7-13(10-17-16)9-15(14)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3 |
Clave InChI |
CQGGYJVZDANBIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNN)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)

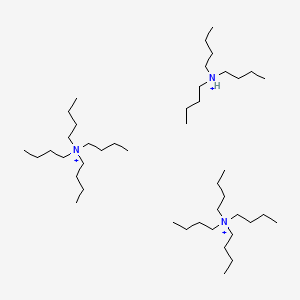
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)

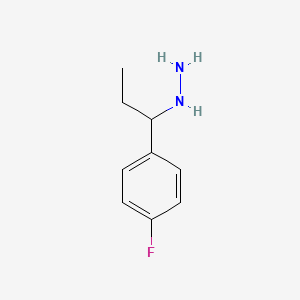

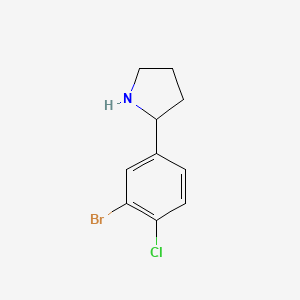
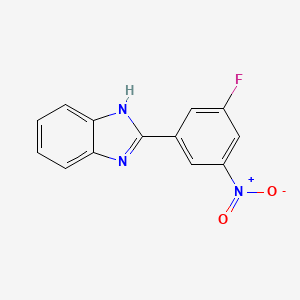
![N-tert-butyl-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B12447413.png)
